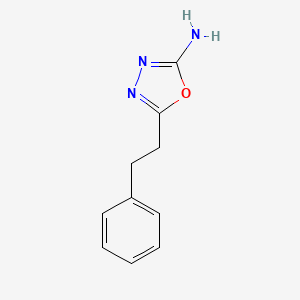

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylethyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of phenylethyl hydrazide with ethyl chloroformate followed by cyclization can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Synthesis and Preparation Methods

The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine typically involves cyclization reactions using appropriate precursors. Common methods include:

- Cyclization of Phenylacetic Acid Derivatives : This method employs thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide.

- Ultrasonic Irradiation : Recent studies have shown that ultrasonic methods can enhance the efficiency and yield of synthesizing oxadiazole derivatives .

Biological Activities

This compound exhibits a variety of biological activities:

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial effects. It is believed to exert its activity by inhibiting key enzymes or disrupting cell membrane integrity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound derivatives. For example, derivatives have shown anti-proliferative effects against human cancer cell lines such as HepG2 (liver) and MCF-7 (breast) cells . Molecular docking studies suggest that these compounds can interact with critical enzymes involved in cancer pathways .

Fungal Inhibition

The compound has also been evaluated for its antifungal properties, showing potential against various fungal strains.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique structure allows for the development of new materials with tailored functionalities .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazol derivatives highlighted the anticancer potential of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amines against HepG2 and MCF-7 cell lines. The results indicated significant inhibition of cell proliferation compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that derivatives exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Mécanisme D'action

The mechanism of action of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Phenylethyl)chromones: These compounds share the phenylethyl group but have a different heterocyclic core.

Phenylethylamines: These are simpler analogs with a phenylethyl group attached to an amine.

Uniqueness

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other phenylethyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of this compound

This compound features a phenylethyl group linked to an oxadiazole ring. This structure is pivotal in determining its biological properties. Oxadiazoles are recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Compounds with similar structures have shown selective binding to serotonin (5-HT) receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), suggesting that this compound may also engage these receptors.

- Enzyme Modulation : The compound interacts with various enzymes involved in metabolic pathways. It can either inhibit or activate enzyme activity depending on the context of the biochemical reaction.

- Cellular Signaling : It influences cellular functions by modulating signaling pathways and gene expression. This modulation can lead to significant changes in cellular metabolism and energy production.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activities. For instance, studies have demonstrated that related compounds possess antibacterial and antifungal properties . The specific activity of this compound against various pathogens remains an area for further investigation.

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A related compound was evaluated for its antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-453), showing promising cytotoxicity and apoptosis induction through morphological changes and western blotting analysis . This suggests that this compound may also possess anticancer properties worth exploring.

Interaction with Biomolecules

The compound engages in various biochemical reactions:

| Type of Reaction | Details |

|---|---|

| Oxidation | Can form oxadiazole N-oxides using agents like hydrogen peroxide. |

| Reduction | May convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride. |

| Substitution | Electrophilic and nucleophilic substitutions can introduce functional groups onto the phenylethyl or oxadiazole moieties. |

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates substantial protein binding (80–85%), which is crucial for understanding their distribution and efficacy in vivo.

Case Studies

In a notable study focusing on the synthesis of new oxadiazole derivatives with anti-inflammatory and anticancer activities, various modifications were made to the oxadiazole structure. The synthesized compounds were subjected to biological evaluation against specific cancer cell lines and showed varying degrees of effectiveness .

Propriétés

IUPAC Name |

5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJXRMAYWZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557286 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-93-2 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.